molecular formula C8H3BrClNO2 B6204860 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione CAS No. 1504608-66-5

7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6204860
CAS No.: 1504608-66-5
M. Wt: 260.5
InChI Key:
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Description

7-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the halogenation of indole derivatives. The process can be summarized as follows:

    Halogenation of Indole: Indole is first brominated using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 7-position.

    Chlorination: The brominated indole is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 4-position.

    Oxidation: The final step involves the oxidation of the indole ring to form the dihydro-1H-indole-2,3-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different indole derivatives.

    Oxidation Reactions: Further oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for further oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-chloro-2,3-dihydro-1H-indole-2,3-dione.

Scientific Research Applications

7-Bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3-dihydro-1H-indole-2,3-dione: Lacks the chlorine substituent.

    4-Chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the bromine substituent.

    2,3-Dihydro-1H-indole-2,3-dione: Lacks both halogen substituents.

Uniqueness

The presence of both bromine and chlorine atoms in 7-bromo-4-chloro-2,3-dihydro-1H-indole-2,3-dione makes it unique compared to its analogs. These substituents can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1504608-66-5

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.5

Purity

95

Origin of Product

United States

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